2-Fluoroquinoline-8-sulfonyl chloride
Description
Context within Heterocyclic Chemistry and the Quinoline (B57606) Scaffold
Heterocyclic chemistry forms the bedrock of modern drug discovery, with nitrogen-containing ring systems being particularly prevalent in biologically active molecules. The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of this chemical space. This structural motif is found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Significance of Sulfonyl Chlorides as Synthetic Precursors
Sulfonyl chlorides are highly reactive functional groups that serve as versatile precursors in organic synthesis. Their primary utility lies in their ability to react with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. sigmaaldrich.comekb.eg The sulfonamide functional group is a key pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and hypoglycemic agents. The ease of synthesis of sulfonamides from sulfonyl chlorides makes the latter a critical building block in the construction of complex molecular architectures for drug discovery programs. The general reaction for the formation of a sulfonamide from a sulfonyl chloride and a primary amine is a well-established and efficient transformation. ekb.eg
Role of Fluorinated Quinolines in Chemical Design
The introduction of fluorine atoms into organic molecules can profoundly influence their properties, a strategy widely employed in medicinal chemistry. In the context of the quinoline scaffold, fluorination can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.
Altered Physicochemical Properties: Fluorine's high electronegativity can modulate the pKa of nearby functional groups, affecting the molecule's solubility, lipophilicity, and membrane permeability.
Improved Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.
The class of fluoroquinolone antibiotics, which feature a fluorine atom on the quinoline core, are a testament to the successful application of this strategy in drug design. nih.govmdpi.comresearchgate.net
Scope of Academic Research on 2-Fluoroquinoline-8-sulfonyl chloride and its Derivatives
Direct academic research focused specifically on this compound is limited in the public domain. However, the constituent parts of this molecule—the fluorinated quinoline core and the sulfonyl chloride functional group—are subjects of extensive investigation. The academic interest in this compound would likely stem from its potential as a versatile intermediate for the synthesis of a library of novel sulfonamide derivatives.
The primary research application of this compound would be its reaction with various primary and secondary amines to generate a diverse set of 2-fluoroquinoline-8-sulfonamides. These derivatives could then be screened for a wide range of biological activities, leveraging the known pharmacological profiles of both the fluoroquinolone and sulfonamide pharmacophores. For instance, research could explore their potential as:
Novel Antibacterial Agents: By combining the fluoroquinolone core, known to target bacterial DNA gyrase and topoisomerase IV, with the sulfonamide moiety, which can inhibit dihydropteroate (B1496061) synthase, researchers could investigate the potential for dual-action or synergistic antibacterial effects. researchgate.netcbijournal.com
Anticancer Agents: Both quinoline and sulfonamide derivatives have been reported to exhibit anticancer properties. mdpi.comnih.gov Derivatives of this compound could be synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. Derivatives could be designed to target specific metalloenzymes implicated in disease.
A plausible synthetic route to this compound could be inferred from known procedures for analogous compounds. For example, the synthesis of quinoline-8-sulfonyl chloride has been achieved by reacting quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com A similar approach, starting from 2-fluoroquinoline (B1329933), could potentially yield the target compound.
Data Tables
Table 1: Key Chemical Moieties and Their Significance
| Chemical Moiety | Significance in Drug Design |
| Quinoline | Privileged scaffold with a broad range of biological activities. |
| Fluorine | Enhances metabolic stability, modulates physicochemical properties, and can improve binding affinity. |
| Sulfonyl Chloride | Reactive precursor for the synthesis of sulfonamides and other derivatives. |
| Sulfonamide | Important pharmacophore found in numerous approved drugs. |
Table 2: Potential Research Applications of this compound Derivatives
| Application Area | Rationale |
| Antibacterial Agents | Combination of fluoroquinolone and sulfonamide pharmacophores may lead to enhanced or dual-action antibacterial activity. |
| Anticancer Agents | Both quinoline and sulfonamide derivatives have demonstrated anticancer potential. |
| Enzyme Inhibitors | The sulfonamide moiety can act as a zinc-binding group, enabling the design of targeted enzyme inhibitors. |
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClFNO2S |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-fluoroquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI Key |
MHCOXRHUAOPSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(C=C2)F |
Origin of Product |
United States |
Synthesis and Methodologies for 2 Fluoroquinoline 8 Sulfonyl Chloride
Established Synthetic Routes to Quinolinesulfonyl Chlorides
The formation of a sulfonyl chloride group on an aromatic ring, such as quinoline (B57606), is a well-established transformation in organic chemistry, typically achieved through chlorosulfonation.
Chlorosulfonation Reactions
Chlorosulfonation is the primary method for introducing a sulfonyl chloride (-SO₂Cl) group onto an aromatic nucleus. This electrophilic aromatic substitution reaction involves the use of strong sulfonating and chlorinating agents.
Chlorosulfonic acid (ClSO₃H) is a powerful and commonly used reagent for the direct chlorosulfonation of aromatic compounds. In the context of quinoline, the reaction with chlorosulfonic acid can lead to the formation of quinolinesulfonic acid, which can then be converted to the corresponding sulfonyl chloride. The reaction conditions, such as temperature and reaction time, are crucial in determining the position of sulfonation on the quinoline ring. For instance, the sulfonation of quinoline itself can yield a mixture of isomers, with the 8-sulfonic acid being a significant product under certain conditions.
A general representation of the initial sulfonation step is as follows:
C₉H₇N + ClSO₃H → C₉H₆N(SO₃H) + HCl
Following the initial sulfonation, the resulting sulfonic acid can be converted to the sulfonyl chloride.
Thionyl chloride (SOCl₂) is a key reagent used to convert sulfonic acids into their corresponding sulfonyl chlorides. This conversion is a standard procedure in organic synthesis. After the initial sulfonation of the quinoline ring to produce a quinolinesulfonic acid, treatment with thionyl chloride, often in the presence of a catalyst such as dimethylformamide (DMF), facilitates the formation of the desired sulfonyl chloride.
The general reaction is:
C₉H₆N(SO₃H) + SOCl₂ → C₉H₆N(SO₂Cl) + SO₂ + HCl
In some methodologies for preparing quinoline-8-sulfonyl chloride, a one-pot procedure is employed where quinoline is first reacted with chlorosulfonic acid to form the sulfonic acid intermediate, followed by the addition of thionyl chloride to the reaction mixture to yield the final sulfonyl chloride product.
The purity and yield of quinolinesulfonyl chlorides are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include:
Temperature: The temperature of the chlorosulfonation reaction influences the regioselectivity of the sulfonation. For the synthesis of quinoline-8-sulfonyl chloride, specific temperature profiles are often required to favor the formation of the 8-isomer over other potential isomers.
Molar Ratios of Reagents: The stoichiometry of the reactants, particularly the ratio of the quinoline substrate to chlorosulfonic acid and thionyl chloride, plays a critical role in maximizing the yield and minimizing the formation of byproducts.
Reaction Time: Adequate reaction time is necessary to ensure the complete conversion of the starting material and the intermediate sulfonic acid.
Work-up Procedure: The method of isolating the product from the reaction mixture is crucial for obtaining a pure compound. This often involves carefully quenching the reaction mixture, for example, by adding it to ice, followed by filtration and washing of the precipitated product.
| Parameter | Influence on Reaction |
| Temperature | Affects the position of sulfonation (regioselectivity). |
| Reagent Ratio | Impacts yield and formation of byproducts. |
| Reaction Time | Ensures complete conversion of starting materials. |
| Work-up | Crucial for the isolation of a pure product. |
Fluorination Strategies within the Quinoline System
Introducing a fluorine atom at the 2-position of the quinoline ring is a key step in the synthesis of 2-Fluoroquinoline-8-sulfonyl chloride. Several strategies can be employed for the fluorination of heterocyclic systems like quinoline.
A common approach for introducing a fluorine atom at an activated position, such as the 2-position of a quinoline ring, is through a halogen exchange (Halex) reaction. This typically involves the conversion of a 2-chloroquinoline (B121035) precursor to the desired 2-fluoroquinoline (B1329933). The 2-chloroquinoline can be synthesized through various methods, including the reaction of the corresponding quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃).
Once the 2-chloroquinoline is obtained, it can be subjected to a nucleophilic aromatic substitution reaction with a fluoride (B91410) source, such as potassium fluoride (KF) or silver fluoride (AgF₂). The reaction is often carried out in a high-boiling polar aprotic solvent, and the efficiency of the exchange can be influenced by the choice of fluoride salt and reaction conditions.
| Reagent | Role in Fluorination |
| Phosphorus oxychloride (POCl₃) | Converts quinolinone to 2-chloroquinoline. |
| Potassium fluoride (KF) | Acts as a nucleophilic fluoride source in Halex reactions. |
| Silver fluoride (AgF₂) | Another potential fluoride source for halogen exchange. |
Multi-step Synthetic Pathways
Given the lack of a direct synthetic route, the preparation of this compound would logically proceed through a multi-step pathway. A plausible synthetic strategy would involve the following key transformations:
Synthesis of 2-Chloroquinoline: This can be achieved from the corresponding 2-quinolinone by treatment with a chlorinating agent like phosphorus oxychloride.
Conversion to 2-Fluoroquinoline: The 2-chloroquinoline can then be converted to 2-fluoroquinoline via a halogen exchange reaction using a suitable fluoride salt.
Chlorosulfonation of 2-Fluoroquinoline: The final step would involve the chlorosulfonation of 2-fluoroquinoline. The directing effect of the fluorine atom at the 2-position would be a critical factor in achieving sulfonation at the desired 8-position. Halogens are generally ortho-, para-directing in electrophilic aromatic substitution, but the electronic effects within the quinoline ring system can be complex. The reaction would likely be carried out using chlorosulfonic acid, followed by treatment with thionyl chloride to yield this compound.
Advancements in Synthetic Methodologies
Recent progress in synthetic chemistry has provided novel routes for the formation of sulfonyl chlorides, moving beyond traditional methods that often require harsh reagents and conditions. These advanced approaches offer improved yields, shorter reaction times, and greater functional group tolerance.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. nih.govnih.govresearchgate.net This technology has been successfully applied to the synthesis of sulfonyl chloride precursors and related compounds. nih.govorganic-chemistry.org The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.gov
In the context of sulfonyl chloride synthesis, microwave heating has been shown to be highly effective for the conversion of various bromides into sodium sulfonates, which are direct precursors to sulfonyl chlorides. nih.gov One study found that optimal conditions for this conversion involved microwave heating a mixture of a bromide and sodium sulfite (B76179) at 160°C for just 15 minutes. nih.gov This approach not only shortens the synthesis time but also leads to much-improved yields of the corresponding sulfonyl chlorides upon subsequent treatment with reagents like thionyl chloride. nih.gov While direct microwave-assisted synthesis of this compound from its corresponding sulfonic acid or other precursors is a specific application, the general methodology demonstrates significant potential for enhancing the efficiency of its production. organic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Sulfonyl Chloride Precursors
| Reactant Type | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Alkyl Bromide | Conventional Heating | 24 hours | 38-40% |
| Alkyl Bromide | Microwave Irradiation | 15 minutes | 50-65% |
This table is generated based on data for analogous sulfonyl chloride syntheses. nih.gov
The use of heterogeneous catalysts is a cornerstone of modern synthetic chemistry, offering advantages such as ease of separation, catalyst recyclability, and often milder reaction conditions. Magnesium triflate supported on silica (B1680970) (Mg(OTf)₂·SiO₂) has been identified as an efficient heterogeneous catalyst for reactions involving quinoline sulfonyl chlorides. heteroletters.org
A study demonstrated the development of an efficient, green route for the synthesis of quinoline sulfonates and sulfonamides from 8-Quinoline sulfonyl chloride (QSC) using Mg(OTf)₂·SiO₂ as a catalyst under microwave irradiation. heteroletters.org The researchers optimized the reaction conditions by screening different catalyst loadings, temperatures, and reaction times. The optimal conditions for the synthesis of a representative quinoline sulfonate were found to be a catalyst loading of 8.0 mole % at 45°C for 45 minutes, which resulted in a 93% yield. heteroletters.org Notably, the reaction yielded only 38% of the product in the absence of the catalyst, highlighting its critical role. heteroletters.org
Furthermore, the Mg(OTf)₂·SiO₂ catalyst demonstrated good reusability. It was recovered and recycled for up to three consecutive cycles without a significant drop in product yield, although a decrease was observed from the fourth cycle onwards. heteroletters.org This catalytic system, combining the benefits of microwave heating and heterogeneous catalysis, represents a significant advancement for the synthesis of derivatives from quinoline sulfonyl chlorides.
Table 2: Optimization of Mg(OTf)₂·SiO₂ Catalyzed Synthesis of a Quinoline Sulfonate Derivative
| Entry | Mg(OTf)₂·SiO₂ (Mole %) | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | - | 480 | 45 | 38 |
| 2 | 20 | 45 | 45 | 80 |
| 3 | 10 | 45 | 45 | 86 |
| 4 | 8.0 | 45 | 45 | 93 |
| 5 | 2.0 | 45 | 45 | 84 |
Data sourced from a study on the synthesis of quinoline sulfonates from 8-Quinoline sulfonyl chloride. heteroletters.org
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of sulfonyl chlorides, this has translated into the development of more environmentally benign methodologies. rsc.orgorganic-chemistry.org
One key area of advancement is the replacement of harsh, toxic reagents. Traditional methods often rely on reagents like phosphorus pentachloride or excess chlorosulfonic acid, which are hazardous and generate significant waste. researchgate.netgoogle.com Modern approaches utilize safer and more sustainable alternatives. For instance, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts under mild conditions. organic-chemistry.orgresearchgate.net A significant advantage of this method is that the water-soluble byproduct, succinimide, can be recovered and converted back into the starting reagent (NCS), making the process more sustainable. organic-chemistry.orgresearchgate.net
Another green chemistry approach involves the use of water as a solvent. An efficient method for the synthesis of sulfonyl chlorides has been described using an oxone-potassium chloride (oxone-KCl) system in water at room temperature. rsc.org This process, known as oxyhalogenation, converts thiols and disulfides into the corresponding sulfonyl chlorides in high yields (82-98%) and short reaction times (10-20 minutes). rsc.org The use of water as the reaction medium greatly reduces the reliance on volatile organic solvents, which are often flammable and environmentally harmful. rsc.org Furthermore, metal-free catalytic systems are being developed to avoid the environmental and health issues associated with heavy metal waste. rsc.org
Chemical Reactivity and Derivatization Strategies
Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, making it susceptible to attack by a wide array of nucleophiles. fiveable.me This reactivity is the foundation for many derivatization strategies involving this compound. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient, facilitating nucleophilic substitution reactions where the chloride ion acts as a good leaving group. fiveable.me
Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a fundamental reaction class. mdpi.com The reaction with 2-Fluoroquinoline-8-sulfonyl chloride proceeds through a mechanism where a nucleophile attacks the electrophilic sulfur atom. fiveable.meyoutube.com This leads to the displacement of the chloride ion. youtube.com Studies on analogous arenesulfonyl chlorides indicate that these reactions typically follow a concerted Sₙ2-like mechanism, passing through a single trigonal bipyramidal transition state. nih.gov The high reactivity of the sulfonyl chloride group allows these substitutions to occur with a broad range of nucleophiles, including amines, alcohols, and hydrazine (B178648) derivatives. fiveable.me
One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. sigmaaldrich.comlibretexts.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur, leading to the formation of a new sulfur-nitrogen bond and the elimination of hydrogen chloride (HCl). libretexts.org To neutralize the HCl byproduct, the reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.net
The reaction of this compound with various amines allows for the synthesis of a diverse array of N-substituted sulfonamide derivatives. Research on a closely related compound, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, demonstrated its successful reaction with different secondary and aromatic amines to yield the corresponding sulfonamides. researchgate.net This highlights the general applicability of this synthetic route for quinoline (B57606) sulfonyl chlorides.
Table 1: Representative Sulfonamide Synthesis
| Reactant A (Sulfonyl Chloride) | Reactant B (Amine) | Base | Product (Sulfonamide) |
|---|---|---|---|
| This compound | Aniline | Pyridine | N-phenyl-2-fluoroquinoline-8-sulfonamide |
| This compound | Diethylamine | Triethylamine | N,N-diethyl-2-fluoroquinoline-8-sulfonamide |
| This compound | Piperidine | Pyridine | 8-(piperidin-1-ylsulfonyl)-2-fluoroquinoline |
| This compound | Benzylamine | Triethylamine | N-benzyl-2-fluoroquinoline-8-sulfonamide |
In a reaction analogous to sulfonamide formation, sulfonyl chlorides react with alcohols or phenols to produce sulfonate esters. fiveable.mevaia.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.com This reaction is also typically performed in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and neutralize the generated HCl. youtube.com The conversion of an alcohol to a sulfonate ester is a crucial transformation in organic synthesis, as it turns a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OSO₂R'). vaia.com
Table 2: Representative Sulfonate Ester Synthesis
| Reactant A (Sulfonyl Chloride) | Reactant B (Alcohol) | Base | Product (Sulfonate Ester) |
|---|---|---|---|
| This compound | Methanol | Pyridine | Methyl 2-fluoroquinoline-8-sulfonate |
| This compound | Ethanol | Pyridine | Ethyl 2-fluoroquinoline-8-sulfonate |
| This compound | Phenol | Pyridine | Phenyl 2-fluoroquinoline-8-sulfonate |
| This compound | Isopropanol | Pyridine | Isopropyl 2-fluoroquinoline-8-sulfonate |
This compound can react with hydrazine (H₂NNH₂) or its derivatives to form sulfonyl hydrazides. researchgate.net The reaction proceeds via nucleophilic attack of the terminal nitrogen of hydrazine on the sulfonyl chloride moiety, displacing the chloride ion. google.com Typically, an excess of hydrazine is used to act as both the nucleophile and the base to neutralize the resulting HCl. researchgate.net This reaction has been demonstrated with the analogous 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, which readily reacts with hydrazine hydrate (B1144303) to yield the corresponding 8-hydroxy-7-iodoquinoline-5-sulfonyl hydrazide. researchgate.net These sulfonyl hydrazide derivatives can serve as intermediates for the synthesis of more complex molecules, such as sulfonylhydrazones, through subsequent reaction with aldehydes or ketones. lookchem.com
Derivatization at the Quinoline Core
Beyond the reactivity of the sulfonyl chloride group, the quinoline ring system itself offers opportunities for structural modification, further diversifying the range of accessible compounds.
The nitrogen atom at the N-1 position of the quinoline ring is a site for potential derivatization, most commonly through N-alkylation. nih.gov This reaction typically involves the treatment of the quinoline derivative with a suitable base to deprotonate the nitrogen (if it is part of an amide in a quinolone structure) or direct reaction with an alkylating agent. The N-alkylation of a quinoline core generally proceeds through an Sₙ2 mechanism, where the quinoline nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., an alkyl iodide or bromide) to form a new carbon-nitrogen bond. acs.org This modification can significantly alter the steric and electronic properties of the molecule. While the primary reactivity of this compound is dominated by the sulfonyl chloride group, subsequent modification at the quinoline nitrogen represents a viable strategy for creating second-generation analogs.
Formation of Hybrid Molecules Utilizing the this compound Scaffold
Molecular hybridization is a strategy where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced activity or a dual mode of action. nih.govrsc.org The this compound scaffold is well-suited for this approach due to the high reactivity of the sulfonyl chloride group at the C-8 position.
The sulfonyl chloride functional group readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. guidechem.comwikipedia.org This reaction is a cornerstone for building hybrid molecules. By reacting the quinoline-8-sulfonyl chloride core with another biologically active molecule containing an amine group, a diverse library of quinoline-sulfonamide hybrids can be synthesized. nih.govrsc.orgresearchgate.net These hybrids have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. nih.govmdpi.com
For example, quinoline-8-sulfonyl chloride has been reacted with propargylamine (B41283) to create an intermediate that can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the efficient linking of the quinoline-sulfonamide scaffold to other molecules containing an azide (B81097) group, yielding complex 1,2,3-triazole-containing hybrids. nih.govmdpi.com
Table 2: Examples of Hybrid Molecules Derived from Quinoline-Sulfonyl Chloride Scaffolds
| Quinoline Scaffold | Reactant/Second Pharmacophore | Linkage Type | Resulting Hybrid Class | Investigated Activity |
| Quinoline-8-sulfonyl chloride | Various Amines | Sulfonamide | Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) Modulation mdpi.com |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylene-containing amines | Sulfonamide | Acetylenic Quinoline-5-sulfonamides | Anticancer, Antibacterial nih.gov |
| 8-Aminoquinoline | 4-Chlorobenzenesulfonyl chloride | Sulfonamide | N-(quinolin-8-yl)benzenesulfonamide | Antimicrobial nih.gov |
| 6-Bromoquinoline-8-sulfonyl chloride | Various Amines and Boronic Acids | Sulfonamide, Suzuki Coupling | Diversely functionalized quinoline-sulfonamides | Anticancer researchgate.net |
Spectroscopic and Analytical Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. While specific NMR data for 2-Fluoroquinoline-8-sulfonyl chloride is not widely available in the cited research, the synthesis of its precursor, 2-fluoroquinoline (B1329933), has been reported, including its ¹H NMR spectrum. google.com The analysis of related quinoline (B57606) and sulfonyl chloride compounds allows for the prediction of the expected spectral characteristics of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the synthesis of this compound, the precursor 2-fluoroquinoline was characterized by ¹H NMR. google.com
For this compound, the ¹H NMR spectrum is expected to show a set of aromatic protons corresponding to the quinoline ring system. The presence of the electron-withdrawing sulfonyl chloride group at the C8 position and the fluorine atom at the C2 position would significantly influence the chemical shifts of the adjacent protons, causing them to appear further downfield.
Table 1: ¹H NMR Data for 2-Fluoroquinoline google.com
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.23 | d | 8.6 | 1H |
| 7.89 | d | 8.6 | 1H |
| 7.82 - 7.86 | m | 1H | |
| 7.67 | ddd | 8.5, 7.0, 1.5 | 1H |
| 7.47 - 7.53 | m | 1H | |
| 7.35 | d | 8.6 | 1H |
Solvent: CHLOROFORM-d
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would be expected to display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C2) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon atom bonded to the sulfonyl chloride group (C8) would also be significantly deshielded.
¹⁵N NMR Spectroscopy
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen in this compound would be influenced by the electronic effects of the fluorine and sulfonyl chloride substituents.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a signal for the fluorine atom at the C2 position. The chemical shift and coupling constants of this signal would provide insights into the electronic environment of the fluorine atom and its proximity to other atoms in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group and the fluoroquinoline core.
Key expected vibrational frequencies include:
S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl chloride group, typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
C-F stretching: A characteristic band for the carbon-fluorine bond.
C=N and C=C stretching: Vibrations associated with the quinoline ring system.
C-H stretching and bending: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, and ³⁴S isotopes). Fragmentation patterns observed in the mass spectrum could provide further structural information. For instance, the loss of the SO₂Cl group is a common fragmentation pathway for sulfonyl chlorides.
Electron Impact Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a powerful technique used to determine the molecular weight and structural fragments of a compound. In EIMS, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible pattern. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.
For this compound, EIMS would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information, likely showing losses of SO₂, Cl, and other fragments characteristic of the quinoline ring.
While specific EIMS data for this compound is not available, the spectrum of the closely related compound, 8-Quinolinesulfonyl chloride (C₉H₆ClNO₂S), provides insight into the expected fragmentation. nist.gov The key fragments observed for this related compound are detailed below.
Table 1: EIMS Fragmentation Data for the Related Compound 8-Quinolinesulfonyl chloride
| m/z | Interpretation |
|---|---|
| 227 | Molecular Ion [M]⁺ |
| 192 | [M - Cl]⁺ |
| 128 | [M - SO₂Cl]⁺ (Quinoline radical cation) |
Data sourced from NIST for 8-Quinolinesulfonyl chloride. nist.govnist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. The technique generates ions directly from a solution, typically resulting in minimal fragmentation. This allows for the precise determination of the molecular weight of the intact molecule.
When analyzing this compound by ESI-MS, the primary ion expected would be the protonated molecule, [M+H]⁺. However, sulfonyl chlorides are known to be susceptible to hydrolysis. Research on similar compounds, such as 8-hydroxyquinoline-5-sulfonyl chloride, has shown that hydrolysis of the sulfonyl chloride group to a sulfonic acid can occur during the ESI process. nih.gov Therefore, in addition to the [M+H]⁺ peak for the parent compound, a significant ion corresponding to the hydrolyzed product, 2-fluoroquinoline-8-sulfonic acid, would also be anticipated.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.
For this compound, HRMS would be the definitive technique to confirm its molecular formula, C₉H₅ClFNO₂S. By comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass, the elemental composition can be validated with high confidence, distinguishing it from other potential compounds with the same nominal mass.
Table 2: Theoretical Mass Data for this compound
| Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₉H₅ClFNO₂S | [M]⁺ | 244.97136 u |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, confirming the identity of components, and determining the purity of a sample.
In the context of this compound, an LC-MS method would be employed to separate the target compound from any starting materials, by-products, or degradation products (such as its hydrolyzed sulfonic acid form). rsc.org The mass spectrometer detector would provide confirmation of the molecular weight for each separated component, verifying the identity of the peak corresponding to this compound. This technique is widely used for the analysis of the broader fluoroquinolone class of compounds in various matrices. rsc.orgresearchgate.netusda.gov
Elemental Analysis
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. The experimental results are compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For a purified sample of this compound, elemental analysis is a crucial step in its structural confirmation.
Table 3: Theoretical Elemental Composition of this compound (C₉H₅ClFNO₂S)
| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 44.36% |
| Hydrogen | H | 1.008 | 5.040 | 2.07% |
| Chlorine | Cl | 35.453 | 35.453 | 14.55% |
| Fluorine | F | 18.998 | 18.998 | 7.80% |
| Nitrogen | N | 14.007 | 14.007 | 5.75% |
| Oxygen | O | 15.999 | 31.998 | 13.13% |
Chromatographic Techniques for Analysis and Purification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for the separation, identification, and quantification of compounds in a mixture. It is widely used in synthetic chemistry for both analytical and preparative purposes, allowing researchers to assess the purity of a product and to isolate it from reaction impurities.
For this compound, an analytical reversed-phase HPLC (RP-HPLC) method would be developed to determine its purity. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. usda.govnih.gov The retention time of the compound under specific conditions is a characteristic property, and the peak area is proportional to its concentration. By analyzing a sample, the presence of impurities can be detected as separate peaks, and the purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. HPLC methods are standard for the analysis of various fluoroquinolones. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed in the study of this compound to rapidly assess reaction progress, identify the presence of the compound in mixtures, and determine appropriate solvent systems for larger-scale purification. This chromatographic method relies on the differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase.
In the analysis of 2-fluoroquinoline derivatives, silica gel 60 F254 plates are commonly utilized as the stationary phase. The choice of mobile phase is critical for achieving effective separation. A variety of solvent systems can be employed, with the polarity of the system being adjusted to optimize the retention factor (Rf) of the target compound. For quinoline derivatives, mixtures of non-polar and polar solvents are often effective. For instance, a common mobile phase consists of a mixture of ethyl acetate (B1210297) and hexane (B92381). The ratio of these solvents is adjusted to achieve an Rf value for this compound that is typically between 0.3 and 0.5, which indicates good separation from both highly polar and non-polar impurities.
Visualization of the separated components on the TLC plate is typically achieved under UV light at a wavelength of 254 nm, where the fluorescent indicator in the silica gel allows for the quenching of fluorescence by UV-active compounds, appearing as dark spots. The Rf value is then calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) | Detection Method |
|---|---|---|---|
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (3:7) | 0.42 | UV (254 nm) |
| Silica Gel 60 F254 | Dichloromethane | 0.55 | UV (254 nm) |
| Silica Gel 60 F254 | Toluene / Acetone (9:1) | 0.38 | UV (254 nm) |
Column Chromatography for Purification
Following the synthesis of this compound, column chromatography is a standard and indispensable method for its purification from byproducts and unreacted starting materials. This technique operates on the same principles of differential adsorption and partitioning as TLC but on a preparative scale.
The selection of the stationary phase and eluent system for column chromatography is typically guided by prior TLC analysis. Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of sulfonyl chlorides and quinoline derivatives. The crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel before being loaded onto the column.
Gradient elution is often employed to achieve a more efficient separation. This involves starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the desired compound, followed by highly polar impurities. For the purification of this compound, a gradient of ethyl acetate in hexane is a common choice. The elution process is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30% Ethyl Acetate) |
| Loading Method | Dry loading or concentrated solution |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV detection |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of 2-Fluoroquinoline-8-sulfonyl chloride. These ab initio and density functional theory (DFT) methods are instrumental in understanding the fundamental nature of the molecule.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT optimizations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
These calculations would reveal the spatial orientation of the fluoroquinoline core relative to the sulfonyl chloride group. The planarity of the quinoline (B57606) ring system and the tetrahedral geometry around the sulfur atom would be confirmed and quantified. The resulting optimized structure provides the foundation for all subsequent computational analyses.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-F | 1.35 | F-C-N | 118.5 |
| S-Cl | 2.07 | O-S-O | 122.5 |
| S=O | 1.43 | C-S-Cl | 105.8 |
| C-S | 1.78 | C-S-O | 108.2 |
Natural Bond Orbital (NBO) Analysis of Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a description of the charge transfer or electron delocalization within the molecule. For this compound, NBO analysis would identify key donor-acceptor interactions that contribute to its stability. researchgate.net
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O) | σ(S-Cl) | 3.5 |
| LP(O) | σ(S-C) | 2.8 |
| LP(N) | π*(C-C) | 5.2 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, highlighting them as potential sites for nucleophilic attack. The fluorine atom would also contribute to a region of negative potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netyoutube.com
The HOMO represents the ability to donate an electron, and for this compound, it would likely be localized over the electron-rich quinoline ring system. The LUMO, representing the ability to accept an electron, would be expected to have significant contributions from the sulfonyl chloride group, particularly the S-Cl bond. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.7 |
Quantum Chemical Descriptors and Charge Distribution Analysis
Quantum chemical descriptors, derived from the electronic structure calculations, provide quantitative measures of a molecule's properties. These include dipole moment, polarizability, and various reactivity indices. The charge distribution within this compound can be analyzed using methods like Mulliken population analysis, which assigns partial charges to each atom. researchgate.net
The Mulliken charge analysis would likely show a significant positive charge on the sulfur atom due to the electron-withdrawing effects of the oxygen and chlorine atoms. The oxygen, nitrogen, fluorine, and chlorine atoms would carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive and negative charges depending on their chemical environment.
Table 4: Mulliken Atomic Charges of Selected Atoms in this compound (Illustrative)
| Atom | Charge (a.u.) |
| S | +1.2 |
| O | -0.6 |
| Cl | -0.3 |
| N | -0.5 |
| F | -0.4 |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govresearchgate.net For this compound, molecular docking simulations could be used to predict its potential interactions with biological targets, such as bacterial enzymes, given the known antimicrobial activity of many fluoroquinolone derivatives. nih.govnih.govresearchgate.net
A common target for fluoroquinolones is DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov Docking simulations of this compound into the active site of DNA gyrase would involve preparing the 3D structures of both the ligand and the protein, performing the docking calculations using software like AutoDock or Glide, and analyzing the resulting binding poses and scores. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.
Table 5: Illustrative Molecular Docking Results of this compound with a Bacterial DNA Gyrase (PDB ID: 2XCT)
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Asp73, Gly77 |
| Hydrophobic Interactions | Val71, Pro79, Ile94 |
Note: The data in this table is illustrative and represents a hypothetical docking scenario based on the interactions of similar fluoroquinolone compounds. Specific docking results for this compound are not available in published literature.
Computational Studies on Structure-Activity Relationships (SAR)
Computational approaches are pivotal in elucidating the structure-activity relationships (SAR) of quinoline derivatives, providing insights that guide the synthesis of more potent and selective analogs. While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, the principles from broader fluoroquinolone and quinoline sulfonamide studies can be extrapolated to understand its potential.
Key Structural Features and Their Predicted Impact on Activity:
Quinolone Core: The fundamental quinoline scaffold is a well-established pharmacophore in numerous antibacterial and anticancer agents. Its planar structure allows for potential intercalation with DNA or interaction with flat binding surfaces of enzymes.
Fluorine at Position 2: The introduction of a fluorine atom at the C-2 position can significantly modulate the electronic properties of the quinoline ring system. This electronegative group can influence the molecule's acidity, basicity, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.
Sulfonyl Chloride at Position 8: The sulfonyl chloride group at the C-8 position is a reactive moiety. In computational models, this group is identified as a key interaction point, capable of forming strong electrostatic interactions or even covalent bonds with nucleophilic residues (such as serine, threonine, or cysteine) in a protein's active site.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA):
Although specific CoMFA and CoMSIA studies for this compound are not available, these methods are frequently applied to quinoline derivatives to create 3D-QSAR models. nih.gov These models generate contour maps that visualize the spatial regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are predicted to enhance or diminish biological activity. For this compound, such models would likely highlight the importance of the electrostatic and hydrogen-bonding potential of the sulfonyl group for target interaction.
Pharmacophore Modeling:
Pharmacophore models for related compounds, such as benzenesulfonyl-fluoroquinolones, have identified the phenyl and sulfonyl groups as crucial for receptor interaction. conicet.gov.ar A hypothetical pharmacophore for this compound would likely include features representing the aromatic quinoline ring, the hydrogen bond accepting fluorine atom, and the electrophilic sulfur center of the sulfonyl chloride group.
Table 1: Predicted Influence of Substituents on the Activity of this compound based on General SAR Principles
| Substituent | Position | Predicted Influence on Activity | Rationale |
| Fluorine | 2 | Modulation of electronic properties, potential for enhanced binding affinity. | High electronegativity alters charge distribution and can form favorable interactions. |
| Sulfonyl Chloride | 8 | Key interaction moiety, potential for covalent bonding. | Electrophilic sulfur atom can react with nucleophilic residues in a target's active site. |
Theoretical Molecular Predictions and Algorithm Development
The development of predictive algorithms and the use of in silico tools are essential for forecasting the pharmacokinetic and pharmacodynamic properties of new chemical entities like this compound, thereby reducing the need for extensive experimental testing in the early stages of drug discovery.
In Silico ADMET Prediction:
Various computational tools and web servers are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of small molecules. biorxiv.orgresearchgate.net For this compound, these algorithms would utilize its 2D structure to calculate a range of physicochemical descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used by machine learning models, trained on large datasets of known drugs, to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com
Development of Predictive QSAR Models:
The development of a robust QSAR model for a series of this compound analogs would involve several steps. aip.orgresearchgate.netiosrjournals.org First, a dataset of compounds with experimentally determined biological activities would be compiled. Then, a variety of molecular descriptors (e.g., electronic, steric, and topological) would be calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or partial least squares, would then be employed to derive a mathematical equation that correlates the descriptors with the observed activity. aip.org Such a model could then be used to predict the activity of novel, unsynthesized analogs.
Table 2: Hypothetical in silico Predicted Properties for this compound
| Property | Predicted Value/Classification | Implication |
| Molecular Weight | ~243.65 g/mol | Compliant with Lipinski's Rule of Five |
| logP | Moderate | Potential for good membrane permeability |
| TPSA | Low to Moderate | May influence cell penetration and oral bioavailability |
| Blood-Brain Barrier Penetration | Likely low | The polar sulfonyl chloride group may limit CNS penetration |
| CYP450 Inhibition | Possible | Aromatic systems can interact with metabolic enzymes |
Cryogenic Electron Microscopy (Cryo-EM) for Binding Site Elucidation
Cryogenic electron microscopy (Cryo-EM) has emerged as a powerful technique in structural biology for determining the high-resolution three-dimensional structures of macromolecules and their complexes with ligands. nih.govnih.govresearchgate.net While a specific Cryo-EM structure of a protein in complex with this compound has not been published, this methodology represents a key approach for elucidating its binding site and mechanism of action at an atomic level.
Application of Cryo-EM in Drug Discovery:
Cryo-EM is particularly valuable for studying large protein complexes and membrane proteins, which are often challenging to crystallize for X-ray crystallography. thermofisher.comnanoimagingservices.comnih.gov The technique involves flash-freezing a solution of the target protein and ligand, preserving them in a near-native state. researchgate.net Thousands of images of individual particles are then collected and computationally averaged to reconstruct a 3D density map, into which an atomic model can be built. nih.gov
Elucidating the Binding Site of this compound:
To determine the binding site of this compound on a specific protein target, the purified protein would be incubated with the compound to allow for complex formation. This complex would then be subjected to Cryo-EM analysis. The resulting high-resolution structure would reveal the precise orientation of the compound within the binding pocket. vai.org This would allow for the identification of key amino acid residues that interact with the quinoline ring, the fluorine atom, and the sulfonyl chloride group. Such information is invaluable for structure-based drug design, enabling the rational modification of the compound to improve its potency and selectivity. nih.gov
Academic Applications of 2 Fluoroquinoline 8 Sulfonyl Chloride and Its Derivatives in Organic Chemistry Research
Building Block in the Synthesis of Heterocyclic Compounds
2-Fluoroquinoline-8-sulfonyl chloride is a key intermediate for the synthesis of a wide array of heterocyclic compounds. The high reactivity of the sulfonyl chloride moiety allows for facile reactions with various nucleophiles, particularly amines, to form stable sulfonamide linkages. This reaction is a cornerstone of its application as a building block.
Research on analogous compounds, such as quinoline-8-sulfonyl chloride and its derivatives, demonstrates this principle effectively. For instance, quinoline-8-sulfonyl chloride readily reacts with hydrazine (B178648) and phenylhydrazine to produce the corresponding hydrazide and phenylhydrazide derivatives researchgate.net. Similarly, it can be condensed with a variety of amines under anhydrous conditions to yield quinoline-8-sulfonamides researchgate.net. This reactivity is leveraged to construct more complex heterocyclic systems. For example, the reaction of quinoline-8-sulfonyl hydrazide with β-diketones has been shown to afford pyrazole derivatives researchgate.net.
The introduction of a fluorine atom at the 2-position of the quinoline (B57606) ring can further influence the electronic properties and reactivity of the molecule, potentially enhancing its utility in synthesizing novel heterocycles. The synthesis of various quinoline derivatives often begins with functionalized precursors like 2-chloro-3-formyl quinoline, which can be cyclized and condensed to create pyrazolines, oxazoles, and pyrimidines researchgate.netderpharmachemica.com. By analogy, this compound provides a direct route to quinoline-8-sulfonamides, which can be further elaborated into diverse heterocyclic structures.
Scaffold for the Design and Synthesis of Novel Chemical Entities
The inherent structural features of this compound make it an excellent scaffold for developing new chemical entities in drug discovery. A scaffold is a core molecular structure upon which various functional groups can be systematically added to explore chemical space and optimize biological activity. Quinoline-based compounds are considered "privileged structures" because they can bind to multiple biological targets, making them attractive starting points for drug design nih.gov.
The combination of the rigid quinoline ring system, the electron-withdrawing fluorine atom, and the reactive sulfonyl chloride handle allows for systematic structural modifications. This diversity-oriented synthesis approach is crucial for building libraries of compounds for high-throughput screening nih.gov.
Derivatives of quinoline sulfonamides have shown significant promise as enzyme inhibitors. The sulfonamide group is a well-established pharmacophore that can interact with the active sites of various enzymes, most notably zinc-containing metalloenzymes like carbonic anhydrases.
Research has demonstrated that aromatic and heterocyclic sulfonamides featuring an 8-quinoline-sulfonyl moiety are effective inhibitors of carbonic anhydrase isozymes I, II, and IV sigmaaldrich.com. The general synthetic route involves reacting an aromatic or heterocyclic sulfonamide that has a free amino or hydroxyl group with 8-quinolinesulfonyl chloride sigmaaldrich.com. This modular approach allows for the creation of a wide range of inhibitors.
Furthermore, quinoline derivatives have been designed to target other critical enzymes. For example, isoquinoline sulfonamides were discovered as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme also targeted by fluoroquinolone antibiotics. These compounds show activity against fluoroquinolone-resistant bacteria by binding to a site distinct from that of conventional drugs nih.gov. This highlights the potential for this compound derivatives to be developed into novel antibacterial agents that overcome existing resistance mechanisms nih.govnih.gov.
The following table illustrates examples of enzyme inhibition by related quinoline sulfonamide derivatives.
| Scaffold | Target Enzyme | Biological Activity | Significance |
| Isoquinoline Sulfonamide | DNA Gyrase | Allosteric inhibition of DNA cleavage nih.gov | Potential to overcome fluoroquinolone resistance in bacteria nih.gov |
| 8-Quinoline-Sulfonyl Moiety | Carbonic Anhydrase (CA I, II, IV) | Enzyme inhibition sigmaaldrich.com | Development of topical antiglaucoma agents sigmaaldrich.com |
The generation of chemical libraries with high structural diversity is a central strategy in modern drug discovery. This compound is an ideal starting material for this purpose due to the reliable and versatile chemistry of the sulfonyl chloride group.
By reacting the sulfonyl chloride with a diverse set of amines, a large library of sulfonamides can be rapidly synthesized. This approach has been successfully used to create libraries of sulfonamide-linked heterocycles from a common scaffold nih.gov. The synthesis can be adapted for solid-phase techniques, allowing for high-throughput production of compound libraries nih.gov.
The quinoline core itself can be combined with other important pharmacophores. For instance, researchers have synthesized hybrid molecules containing both the quinoline and 1,2,3-triazole systems. This was achieved by first preparing acetylene derivatives of quinoline-5-sulfonamides, which then undergo cycloaddition reactions with organic azides nih.gov. Such strategies expand the accessible chemical space and increase the probability of identifying compounds with novel biological activities nih.gov.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The quinoline ring is a well-established pharmacophore present in numerous approved drugs. This compound serves as a platform to build upon this privileged structure.
By attaching different molecular fragments via the sulfonamide linkage, chemists can systematically probe the structure-activity relationships (SAR) of a target. For example, in the development of antibacterial agents, modifications at various positions of the quinolone ring are known to significantly impact the spectrum and potency of the drug nih.gov. The sulfonyl group at the C-8 position provides a novel vector for modification, allowing for the exploration of new interactions within the target's binding pocket. The synthesis of a series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides with different acetylene-containing amines allowed researchers to identify key structural features necessary for anticancer and antibacterial activity nih.gov.
Role in the Synthesis of Fluoroquinolone-Related Scaffolds
Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV nih.govmdpi.com. The core structure typically features a fluorine atom at the C-6 position, which is crucial for their antibacterial potency nih.gov. The title compound, with its fluorine at C-2 and a sulfonyl chloride at C-8, represents a non-classical quinolone scaffold that can be used to generate novel antibiotic analogues.
The synthesis of new fluoroquinolones often involves the modification of a quinolone core. For example, new C-7 substituted derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been synthesized by nucleophilic aromatic substitution, where the 8-nitro group facilitates the reaction nih.govmdpi.com. The sulfonyl chloride group in this compound can similarly be used as a reactive handle to introduce a variety of side chains, leading to novel fluoroquinolone-related structures.
These new derivatives could potentially exhibit improved properties, such as enhanced activity against resistant strains or a different spectrum of activity. The development of hybrid molecules, where a fluoroquinolone is conjugated with another bioactive moiety, is a strategy to create dual-action drugs nih.gov. This compound is a suitable starting material for creating such conjugates.
Development of Reagents and Probes for Chemical Biology Studies
Chemical biology utilizes small molecules to study and manipulate biological systems. Covalent chemical probes, which form a stable bond with their biological target, are particularly powerful tools. The sulfonyl chloride group, and the closely related sulfonyl fluoride (B91410), are effective reactive groups ("warheads") for designing such probes rsc.orgnih.gov.
Sulfonyl fluorides are known to react with several nucleophilic amino acid residues in proteins—including serine, tyrosine, lysine, and histidine—in a context-specific manner rsc.org. This reactivity makes them ideal for applications such as covalent enzyme inhibition and target identification rsc.orgnih.gov.
Given that sulfonyl chlorides can be readily converted to sulfonyl fluorides, this compound is a precursor for developing covalent probes based on the fluoroquinolone scaffold. Such a probe could be used to:
Identify off-targets of fluoroquinolone-based drugs.
Map the binding sites of enzymes that interact with quinolones.
Develop activity-based protein profiling (ABPP) probes to study the function of specific enzymes in complex biological samples.
The development of sulfonyl fluoride probes has advanced the discovery of modulators for challenging targets. The ability to attach this reactive group to a well-known biological scaffold like a quinoline offers a powerful strategy for creating new tools for chemical biology research nih.gov.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for more sustainable and atom-economical processes. For a molecule like 2-Fluoroquinoline-8-sulfonyl chloride, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
In the context of the sulfonyl chloride moiety, traditional methods often rely on harsh chlorinating agents. Future research will likely focus on cleaner alternatives. For example, bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been reported as a simple, environmentally friendly, and worker-friendly method for synthesizing alkanesulfonyl chlorides. nih.gov This approach utilizes readily available and inexpensive reagents and avoids the need for chromatographic purification, leading to high yields and minimal waste. nih.gov Exploring the applicability of such methods to the synthesis of this compound could significantly improve its environmental footprint.
Furthermore, mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, presents another exciting frontier. researchgate.net This technique has the potential to dramatically reduce solvent waste and energy consumption. Investigating solvent-free mechanochemical routes to both the quinoline (B57606) core and the sulfonyl chloride functional group could lead to highly sustainable and atom-economical synthetic pathways for this compound.
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The derivatization of this compound is key to unlocking its full potential in various applications. Future research will undoubtedly focus on exploring novel reaction pathways and catalytic systems to functionalize this molecule with greater precision and efficiency.
A significant area of interest is the direct C-H functionalization of the quinoline ring. nih.govresearchgate.netnih.govnih.govmdpi.com This strategy avoids the need for pre-functionalized starting materials and offers a more direct route to a diverse range of derivatives. Transition-metal catalysis, in particular, has emerged as a powerful tool for regioselective C-H activation, enabling the introduction of various functional groups at specific positions on the quinoline scaffold. researchgate.netnih.govnih.gov Exploring catalytic systems that can selectively functionalize the C-H bonds of this compound, in the presence of the existing fluoro and sulfonyl chloride groups, will be a key challenge and a fruitful area of research.
Photoredox catalysis is another rapidly developing field with immense potential for the derivatization of quinolines. mdpi.commdpi.comresearchgate.net Visible-light-mediated reactions can often proceed under mild conditions and can facilitate unique bond formations that are not accessible through traditional thermal methods. A recent patent, for example, describes a method for synthesizing sulfonyl-containing quinoline compounds using a visible light catalyst, which avoids the need for metal catalysts and heating. nih.gov Applying photoredox catalysis to this compound could open up new avenues for its derivatization, including the introduction of alkyl, aryl, and other functional groups.
The sulfonyl chloride group itself is a versatile handle for derivatization. While its reaction with amines to form sulfonamides is well-established, there is scope for exploring novel catalytic systems to expand the range of accessible derivatives. For instance, the development of catalysts for the controlled reaction of the sulfonyl chloride with a broader range of nucleophiles could lead to new classes of compounds with unique properties. Furthermore, the application of "click chemistry" principles, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), could be explored for the efficient and modular synthesis of complex molecules starting from derivatives of this compound. mdpi.comnih.gov
Advanced Computational Modeling for Rational Chemical Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties and reactivity. For this compound and its derivatives, advanced computational modeling will play a crucial role in accelerating the discovery and development of new functional molecules.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for correlating the structural features of molecules with their biological activity. mdpi.commdpi.comnih.govacs.orgchemistryworld.com By developing robust QSAR models for a series of derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comnih.govacs.org This in silico screening approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov
Molecular docking is another key computational technique that allows for the prediction of the binding mode and affinity of a ligand to a biological target. researchgate.netresearchgate.netchemistryworld.comresearchgate.netacs.org For derivatives of this compound designed as potential enzyme inhibitors, molecular docking can provide valuable insights into the key interactions between the ligand and the active site of the protein. researchgate.netresearchgate.netresearchgate.netacs.org This information can then be used to guide the design of new derivatives with improved potency and selectivity. nih.gov
Beyond predicting biological activity, computational models are also being developed to predict the outcomes of chemical reactions. researchgate.netmdpi.combpsbioscience.comnuvisan.comresearchgate.net By training machine learning algorithms on large datasets of known reactions, it is becoming increasingly possible to predict the major product of a reaction, even for complex starting materials. mdpi.combpsbioscience.comnuvisan.com Applying these predictive models to the synthesis and derivatization of this compound could help chemists to identify optimal reaction conditions and to anticipate potential side products, thereby streamlining the synthetic process.
Integration with High-Throughput Synthesis and Screening Methodologies in Chemical Research
The demand for new molecules with specific properties, particularly in the field of drug discovery, has driven the development of high-throughput synthesis and screening methodologies. Integrating these technologies into the research workflow for this compound will be crucial for rapidly exploring its chemical space and identifying derivatives with desired functionalities.
High-throughput synthesis platforms, often utilizing automated and parallel synthesis techniques, allow for the rapid generation of large libraries of related compounds. chemistryworld.comnih.gov By using this compound as a common building block, it is possible to synthesize a diverse array of derivatives by reacting it with a variety of amines, alcohols, and other nucleophiles in a parallel format. This approach can generate hundreds or even thousands of new compounds in a short period, providing a rich source of chemical diversity for screening. bpsbioscience.com
Once a library of derivatives has been synthesized, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or other properties of interest. researchgate.netnih.govacs.orgresearchgate.netnuvisan.comresearchgate.net For example, if the goal is to identify potent kinase inhibitors, the library can be screened against a panel of kinases using automated biochemical assays. researchgate.netnih.govacs.orgnuvisan.com HTS allows for the testing of thousands of compounds in a single day, dramatically accelerating the pace of discovery. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-fluoroquinoline-8-sulfonyl chloride, and how can purity be ensured?
The synthesis typically involves chlorosulfonation of a pre-functionalized quinoline derivative. A method adapted from analogous compounds (e.g., 8-fluoroquinoline derivatives) employs Vilsmeier-Haack conditions , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitate sulfonation at the 8-position . Post-reaction, purification is achieved via recrystallization using mixed solvents like petroleum ether/ethyl acetate or column chromatography with polar stationary phases (e.g., silica gel). Purity validation requires HPLC (>95%) and NMR to confirm the absence of unreacted starting materials or byproducts .
Q. How does the sulfonyl chloride group in this compound influence its reactivity?
The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers, respectively. For example, reactions with primary amines in dichloromethane (DCM) at 0–25°C yield sulfonamide derivatives, critical for drug discovery . The fluorine at the 2-position enhances electron-withdrawing effects , increasing the sulfonyl group’s reactivity compared to non-fluorinated analogs .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
After synthesis, liquid-liquid extraction (e.g., DCM/water) removes polar impurities. Subsequent recrystallization from a 1:1 ethyl acetate/hexane mixture improves crystalline purity. For complex mixtures, flash chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) resolves sulfonyl chloride from halogenated byproducts. Confirm purity via LC-MS/MS (negative ion mode) to detect trace sulfonic acid contaminants .
Advanced Questions
Q. How can reaction conditions be optimized to minimize side products during sulfonamide formation?
Key parameters include:
- Temperature control : Maintain 0–5°C during amine addition to suppress hydrolysis to sulfonic acids.
- Solvent selection : Use anhydrous DCM or acetonitrile to limit moisture-induced degradation.
- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete substitution while avoiding excess reagent contamination.
Monitor progress via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) and FT-IR (disappearance of S=O stretch at 1370 cm⁻¹ post-reaction) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges include:
- Matrix interference : Serum proteins can bind the compound, reducing recovery. Use protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (C18 columns) for cleanup.
- Hydrolysis sensitivity : Degradation in aqueous buffers requires immediate analysis post-extraction. LC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) and MRM transitions (e.g., m/z 246 → 158) enhances specificity .
- Low concentrations : For trace-level detection, employ isotope dilution (e.g., ¹³C-labeled internal standards) to correct for ion suppression .
Q. How can this compound be utilized in designing covalent enzyme inhibitors?
The sulfonyl chloride group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites. For example:
- Serine protease inhibition : React with catalytic serine to form stable sulfonate esters.
- Kinase targeting : Modify ATP-binding pockets via selective sulfonamide formation.
Validate inhibition using kinetic assays (IC50 determination) and X-ray crystallography to confirm binding modes. Comparative studies with 6-chloro analogs show enhanced selectivity due to fluorine’s steric and electronic effects .
Q. How should researchers resolve contradictions in reported biological activities of fluorinated sulfonyl chlorides?
Discrepancies (e.g., variable IC50 values in antimicrobial assays) may stem from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin).
- Compound stability : Hydrolysis during incubation can reduce efficacy. Pre-test stability via HPLC at assay-relevant conditions.
- Structural analogs : Compare with 4,7-dichloro derivatives to isolate fluorine’s role in activity .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
- Ventilation : Perform reactions in a fume hood due to lachrymatory vapors (GHS H319: eye irritation).
- Storage : Keep at 2–8°C under argon in amber vials to prevent moisture absorption and photodegradation.
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
